2-(2-Chloro-4-iodophenyl)oxirane
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Overview
Description
2-(2-Chloro-4-iodophenyl)oxirane is a chemical compound that belongs to the class of oxiranes. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.
Preparation Methods
The synthesis of 2-(2-Chloro-4-iodophenyl)oxirane can be achieved through various methods. One common approach involves the epoxidation of the corresponding alkene using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-(2-Chloro-4-iodophenyl)oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxirane ring into different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols. Common reagents used in these reactions include m-CPBA for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-(2-Chloro-4-iodophenyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-iodophenyl)oxirane involves the interaction of its oxirane ring with various molecular targets. The compound can undergo nucleophilic attack by biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The specific pathways and targets involved depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
2-(2-Chloro-4-iodophenyl)oxirane can be compared with other similar compounds, such as:
2-(4-Phenoxyphenyl)oxirane: Another oxirane compound with different substituents, leading to variations in reactivity and applications.
2-(2-Bromo-4-iodophenyl)oxirane: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties and reactivity
Properties
IUPAC Name |
2-(2-chloro-4-iodophenyl)oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c9-7-3-5(10)1-2-6(7)8-4-11-8/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSNKZZWVDMDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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